Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in material sciences due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its biological activities and applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another compound with significant biological activities and potential therapeutic applications.
Uniqueness
Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N4O2/c1-13-7-6-8-15(11-13)18-17(14(2)23-20-21-12-22-24(18)20)19(25)26-16-9-4-3-5-10-16/h6-8,11-12,16,18H,3-5,9-10H2,1-2H3,(H,21,22,23) |
InChI Key |
OGTPAIUHNPCRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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